molecular formula C16H14N4O2 B2940613 4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1788769-59-4

4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2940613
CAS RN: 1788769-59-4
M. Wt: 294.314
InChI Key: MWGOLXYPDKDJGP-UHFFFAOYSA-N
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Description

4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one, also known as MPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPT is a triazole-based compound that has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and green synthesis.

Scientific Research Applications

Chemical Synthesis and Characterization

The structural analysis and synthetic pathways of compounds related to "4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one" have been explored to understand their chemical behaviors. For instance, studies have detailed the crystal structures, supramolecular arrangements, and intermolecular interactions of various 1,2,4-triazole derivatives, highlighting the significance of different substituents on the triazole core in dictating molecular conformations and interactions (Gonçalves et al., 2011; Ahmed et al., 2016).

Antimicrobial and Antitumor Activities

Compounds bearing the 1,2,4-triazole moiety have shown promising antimicrobial and antitumor activities. For example, microwave-assisted synthesis of new pyrazolopyridines derived from enaminones toward active methylene reagents yielded derivatives with notable antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013). Additionally, novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety have displayed significant fungicidal activities, with some compounds exhibiting broad-spectrum antifungal activities comparable to commercialized fungicides (Bai et al., 2020).

Supramolecular Chemistry

Research into compounds with pyridin-2-yl and 1,2,4-triazole motifs has also emphasized their potential in supramolecular chemistry. For instance, complexes formed with these ligands have been analyzed for their crystal structures and supramolecular associations, showcasing the versatile coordination ability of pyridyl conjugated 1,2,3-triazoles which enable the formation of diverse supramolecular architectures (Urankar et al., 2010).

Catalysis

Compounds incorporating pyridyl and triazole units have found applications in catalysis, particularly in transfer hydrogenation reactions. Ru(II), Os(II), and Ir(III) complexes with chelating pyridyl-mesoionic carbene ligands, including those derived from azole-type ancillary ligands, have demonstrated remarkable reactivity and efficiency as catalysts in these contexts (Bolje et al., 2015).

properties

IUPAC Name

4-methyl-2-phenacyl-5-pyridin-2-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-19-15(13-9-5-6-10-17-13)18-20(16(19)22)11-14(21)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGOLXYPDKDJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

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